N-butylcyclopentanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-butylcyclopentanamine would likely involve the introduction of a butyl group into a cyclopentanamine molecule. While the papers do not describe this exact synthesis, they do provide examples of how butyl groups can be introduced into different molecules. For instance, N-tert-butanesulfinyl imines are prepared by condensing enantiomerically pure tert-butanesulfinamide with aldehydes and ketones, which could be a similar approach to synthesizing N-butylcyclopentanamine .

Molecular Structure Analysis

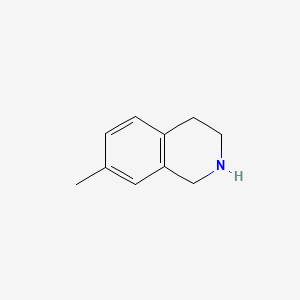

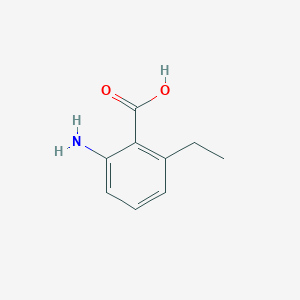

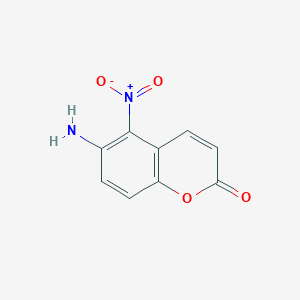

The molecular structure of N-butylcyclopentanamine would consist of a cyclopentane ring with an amine (NH2) group and a butyl group attached. The papers discuss the structure of related compounds, such as di-n-butyltin(IV) derivatives, which exhibit a distorted trigonal bipyramidal geometry at tin . This information on related structures can help infer the steric and electronic considerations that might influence the structure of N-butylcyclopentanamine.

Chemical Reactions Analysis

The chemical reactions involving butyl groups and amines can be quite versatile. The papers mention the use of N-tert-butanesulfinyl imines as intermediates for the asymmetric synthesis of amines, which could be relevant for reactions involving N-butylcyclopentanamine . Additionally, the thermal decomposition of butyl-substituted peroxyacyl nitrates is discussed, which could provide insights into the stability and reactivity of butyl-containing compounds under thermal stress .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-butylcyclopentanamine would be influenced by the presence of the butyl and amine groups. While the papers do not directly address the properties of N-butylcyclopentanamine, they do describe properties of similar compounds. For example, the in vitro antitumor activity of di-n-butyltin(IV) derivatives is reported, which suggests potential biological activity for butyl-containing compounds . The synthesis and spectral characterization of tri-n-butyltin carboxylates are also presented, which could be analogous to the spectroscopic properties of N-butylcyclopentanamine .

Applications De Recherche Scientifique

Neuroprotective Potential of Related Compounds

- Research on 3-N-Butylphthalide (NBP), a compound initially isolated from the seeds of Apium graveolens Linn., has demonstrated significant neuroprotective effects, indicating its potential for the treatment of ischemic stroke and various neurological disorders. NBP's multitargeted action addresses mechanisms such as oxidative stress, mitochondrial dysfunction, and inflammation, underscoring the compound's therapeutic versatility in neurology (Abdoulaye & Guo, 2016).

Treatment of Abdominal Cramping and Pain

- Hyoscine butylbromide has been reviewed for its efficacy in treating abdominal cramping and pain, showcasing its antispasmodic properties through high affinity for muscarinic receptors in the gastrointestinal tract. This review provides a comprehensive look into the pharmacology, pharmacokinetic profile, and clinical trials that support the drug's beneficial effects for this condition (Tytgat, 2007).

Drug Mechanisms and Pharmacological Effects

- The pharmacological properties and therapeutic applications of various compounds, including moclobemide, galanthamine, and acetylcholinesterase inhibitors, have been explored in detail. These reviews discuss the compounds' modes of action, clinical efficacy, safety profiles, and potential applications in treating conditions like depressive illness, Alzheimer's disease, and acute myeloid leukemia (Fitton, Faulds, & Goa, 1992; Mould et al., 2015; Sramek, Frackiewicz, & Cutler, 2000).

Orientations Futures

Propriétés

IUPAC Name |

N-butylcyclopentanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N/c1-2-3-8-10-9-6-4-5-7-9/h9-10H,2-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSLZDNFOXAOHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1CCCC1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10552626 |

Source

|

| Record name | N-Butylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butylcyclopentanamine | |

CAS RN |

40649-24-9 |

Source

|

| Record name | N-Butylcyclopentanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10552626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Pyrimido[4,5-d]pyrimidin-4-amine](/img/structure/B1282588.png)